N-(1-acetylpiperidin-4-yl)-2-chloroacetamide
Overview
Description
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Mechanism of Action
Target of Action
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . They show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives have been shown to exhibit a variety of biological activities, suggesting that they interact with multiple targets . The presence of different functional groups on the piperidine ring can significantly influence the cytotoxicity of the derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
Piperidine is a common structure in fda approved drugs , suggesting that its derivatives may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The synthesis of piperidine derivatives has been a significant part of pharmaceutical industry , suggesting that they may be designed to be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-2-chloroacetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Step 1: Acetylation of piperidine to form 1-acetylpiperidine.
Step 2: Reaction of 1-acetylpiperidine with chloroacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide: This compound has similar structural features but includes a fluorobenzamide group instead of a chloroacetamide group.
N-(piperidin-4-yl)benzamide: This compound lacks the acetyl group and has a benzamide moiety instead.
Uniqueness
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is unique due to its specific combination of the acetylpiperidine and chloroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)12-4-2-8(3-5-12)11-9(14)6-10/h8H,2-6H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGABUBBZOSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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